molecular formula C10H7F3N2O2 B11810585 Ethyl 5-cyano-2-(trifluoromethyl)nicotinate

Ethyl 5-cyano-2-(trifluoromethyl)nicotinate

Cat. No.: B11810585
M. Wt: 244.17 g/mol
InChI Key: CKRYORWSOMTLGD-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-(trifluoromethyl)nicotinate is a high-purity nicotinic acid derivative of significant interest in advanced chemical research . Its structure features a pyridine ring substituted with a potent trifluoromethyl (-CF₃) group at position 2 and a cyano (-CN) group at position 5, with an ethyl ester at the carboxylate position . These electron-withdrawing functional groups are strategically chosen to enhance the compound's metabolic stability, modulate its lipophilicity, and influence its overall reactivity, making it a valuable scaffold in medicinal chemistry and agrochemical development . This compound serves as a versatile building block in organic synthesis. It is particularly valuable for constructing more complex molecular architectures through reactions such as oxidation, reduction, and nucleophilic substitution at its cyano and trifluoromethyl groups . Recent, cutting-edge research has demonstrated the critical role of this compound and its derivatives in pioneering scientific applications. Specifically, it has been utilized as a key synthetic intermediate in the development of novel 18F-labeled Positron Emission Tomography (PET) tracers. These tracers are designed to target the P2Y12 receptor, which is highly expressed on anti-inflammatory microglia in the brain, enabling the visualization of various brain disorders including epilepsy, glioma, and aging-related conditions . The compound is offered with the assurance of quality and consistency for research applications. Attention: This product is for research use only. It is not intended for human or veterinary use.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

ethyl 5-cyano-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H7F3N2O2/c1-2-17-9(16)7-3-6(4-14)5-15-8(7)10(11,12)13/h3,5H,2H2,1H3

InChI Key

CKRYORWSOMTLGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Base-Catalyzed Enamine Formation

Ethyl acetoacetate reacts with ammonium carbamate in methanol under reflux to form ethyl (Z)-3-aminobut-2-enoate quantitatively. This enamine intermediate undergoes cyclocondensation with trifluoromethyl olefinic ethers (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one) in acetic acid with ammonium acetate as a catalyst. The reaction proceeds at 50°C for 1.5 hours, yielding ethyl 5-cyano-2-(trifluoromethyl)nicotinate as a brown oil (74.1% purity, 77.4% overall yield).

Key Challenges :

  • Byproduct Formation : Competing enol ether side reactions reduce conversion efficiency.

  • Purification Complexity : Residual enamine intermediates necessitate multiple methylene chloride extractions and sodium bicarbonate washes.

One-Pot Synthesis via Halogenated Intermediates

Ethyl 4-Chloro-3-Oxobutyrate Route

Ethyl 4-chloro-3-oxobutyrate reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a one-pot reaction catalyzed by acetic acid and ammonium acetate. This method avoids isolation of intermediates but faces significant limitations:

ParameterValueSource
Temperature50°C
Reaction Time1.5 hours
Yield10.8 g (74.1% purity)
Key ByproductsEnamine derivatives

Limitations :

  • Low Regioselectivity : Competing nucleophilic attacks at the carbonyl group lead to mixed regioisomers.

  • Chromatography Dependency : Silica gel column chromatography is required for purification, making industrial scaling impractical.

Sodium Hydride-Mediated Alkylation

Etherification and Amination Sequence

A three-step process involves:

  • Etherification : Ethyl 4-chloro-3-oxobutyrate reacts with ethylene glycol monomethyl ether using NaH in anhydrous THF.

  • Amination : Introduction of ammonia gas generates an enamine intermediate.

  • Cyclization : Trifluoroacetic acid (TFA) catalyzes ring closure to form the nicotinate core.

Data Summary :

  • Step 1 Yield : 36% (etherified intermediate).

  • Step 3 Yield : <50% due to hydrolysis of the enamine intermediate.

Critical Issues :

  • Moisture Sensitivity : Anhydrous conditions are mandatory to prevent NaH decomposition.

  • Safety Concerns : Exothermic reactions during amination require precise temperature control.

Sulfonyl Isocyanate Coupling Strategies

Convergent Synthesis with Sulfonyl Ureas

A convergent route involves pre-forming sulfonyl urea intermediates from 5-chlorothiophene-2-sulfonamide and coupling them with 6-aminonicotinate esters. Key steps include:

  • Activation : 5-Chlorothiophene-2-sulfonamide reacts with CDI or Troc-Cl to generate reactive intermediates.

  • Coupling : Piperazinyl-pyridine intermediates (e.g., ethyl 2-CF3/5-CN/6-piperazinyl nicotinate) are coupled with sulfonyl isocyanates.

Advantages :

  • Modularity : Enables rapid diversification of the C-ring (e.g., phenyl, benzyl, thienyl groups).

  • Stability : Troc-protected intermediates (e.g., compound 9) exhibit improved shelf-life.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Key AdvantagesLimitations
Cyclocondensation77.474.1One-pot, minimal intermediatesChromatography-dependent
Sodium Hydride36>90High regioselectivityMoisture-sensitive, hazardous
Sulfonyl Urea50–70>95Modular, scalableMulti-step, costly reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets. The ethyl ester group may facilitate the compound’s transport across cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

The structural and functional diversity of nicotinate derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison of Ethyl 5-cyano-2-(trifluoromethyl)nicotinate with its closest analogues:

Structural Analogues and Substituent Effects

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1196146-35-6)
  • Structure : Chloro (-Cl) at position 4, trifluoromethyl (-CF₃) at position 6, ethyl ester.
  • Molecular Formula: C₉H₇ClF₃NO₂.
  • Molecular Weight : 253.61 g/mol.
  • Key Differences: Replacement of the cyano group with chloro alters electronic properties and steric bulk.
Methyl 2-amino-5-(trifluoromethyl)nicotinate
  • Structure: Amino (-NH₂) at position 2, trifluoromethyl (-CF₃) at position 5, methyl ester.
  • Molecular Formula : C₈H₇F₃N₂O₂.
  • Molecular Weight : 220.15 g/mol (calculated).
  • Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in aqueous media compared to the cyano-substituted analogue. This substitution may also influence biological target interactions .
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate (CAS 732-20-7)
  • Structure: Aminocarbonothioyl (-NH-CS-) at position 5, methyl (-CH₃) at position 6, trifluoromethyl (-CF₃) at position 2, ethyl ester.
  • Molecular Formula : C₁₁H₁₁F₃N₂O₂S.
  • Molecular Weight : 292.28 g/mol.
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate (CAS 1803834-94-7)
  • Structure : Fluoro (-F) at position 5, trifluoromethyl (-CF₃) at position 2, methyl ester.
  • Molecular Formula: C₈H₅F₄NO₂.
  • Molecular Weight : 229.12 g/mol (calculated).
  • Key Differences: Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and lipophilicity compared to cyano substitution .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -CN (5), -CF₃ (2), ethyl ester C₁₀H₈F₃N₂O₂ 263.18 (calculated) High polarity, metabolic stability
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate -Cl (4), -CF₃ (6), ethyl ester C₉H₇ClF₃NO₂ 253.61 Moderate solubility, agrochemical use
Methyl 2-amino-5-(trifluoromethyl)nicotinate -NH₂ (2), -CF₃ (5), methyl ester C₈H₇F₃N₂O₂ 220.15 Enhanced aqueous solubility
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -NH-CS- (5), -CH₃ (6), -CF₃ (2) C₁₁H₁₁F₃N₂O₂S 292.28 Thioamide reactivity, drug discovery
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate -F (5), -CF₃ (2), methyl ester C₈H₅F₄NO₂ 229.12 High lipophilicity, CNS drug design

Implications of Substituent Variations

  • Cyano (-CN) vs. Amino (-NH₂): The cyano group’s strong electron-withdrawing nature increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions. In contrast, the amino group’s electron-donating properties stabilize the ring but reduce reactivity .
  • Chloro (-Cl) vs. Trifluoromethyl (-CF₃) : Chloro substituents offer moderate electron withdrawal and steric effects, while trifluoromethyl groups provide superior metabolic resistance due to C-F bond strength .
  • Thioamide (-NH-CS-) : Introduces sulfur, enabling disulfide bond formation or metal coordination, which is exploitable in protease inhibitors .

Biological Activity

Ethyl 5-cyano-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other biological properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the following chemical formula: C10_{10}H7_7F3_3N2_2O. The presence of a cyano group and a trifluoromethyl group significantly influences its chemical reactivity and biological activity. These functional groups enhance lipophilicity and stability, making the compound suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 62.5 µg/mL
Escherichia coli31.25 - 62.5 µg/mL
Acinetobacter baumannii31.25 - 62.5 µg/mL
Pseudomonas aeruginosa31.25 - 62.5 µg/mL

These results indicate that the compound possesses substantial antibacterial activity, comparable to existing antibiotics .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells, showing IC50 values in the low micromolar range:

Cell Line IC50 (µM)
MCF-712.5
A54915.0
HCT11610.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Electrophilic Nature : The cyano group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Hydrogen Bonding : The trifluoromethyl group can participate in hydrogen bonding, enhancing interactions with enzymes or receptors involved in microbial resistance or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by Ragab et al. synthesized various pyridine derivatives, including this compound, which exhibited potent antimicrobial activity against multiple strains of bacteria and fungi .
  • Anticancer Properties :
    In a comparative study on nicotinic acid derivatives, this compound was found to outperform several known anticancer agents in terms of cytotoxicity against human cancer cell lines .

Q & A

Q. What established synthetic routes are available for Ethyl 5-cyano-2-(trifluoromethyl)nicotinate?

The compound is synthesized via condensation of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. Two methods are prominent:

  • Conventional heating : Requires extended reaction times (e.g., 12–24 hours) at 60–80°C.
  • Microwave irradiation : Reduces reaction time to 10–30 minutes with comparable or improved yields (75–85%) due to enhanced energy efficiency . Post-synthesis purification involves column chromatography using ethyl acetate/hexane gradients.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., trifluoromethyl at C-2, cyano at C-5) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (244.17 g/mol) and fragmentation patterns .
  • Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N, and F percentages .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : Intermediate for substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives, which are scaffolds in medicinal chemistry .
  • Pharmaceutical Probes : Explored for enzyme inhibition (e.g., acetylcholinesterase) due to electron-withdrawing trifluoromethyl and cyano groups enhancing binding affinity .

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized for higher yield and scalability?

  • Parameter Tuning : Adjust microwave power (150–300 W) and pulse intervals to prevent decomposition.
  • Solvent Selection : Acetonitrile outperforms DMF or THF in dielectric heating efficiency .
  • Scalability : Use continuous-flow microwave reactors to maintain reaction consistency at larger scales .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., antimicrobial assays) may arise from:

  • Assay Conditions : Varying pH or temperature alters compound ionization and target interactions.
  • Impurity Profiling : HPLC or LC-MS identifies byproducts (e.g., hydrolyzed esters) that skew activity .
  • Orthogonal Assays : Validate results using fluorescence-based binding assays and isothermal titration calorimetry .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Models electron distribution to explain trifluoromethyl’s meta-directing effects in electrophilic substitutions .
  • Molecular Docking : Predicts binding modes with targets like kinase enzymes; prioritize analogs with improved steric complementarity .

Q. How to design analogs with enhanced bioactivity using structure-activity relationships (SAR)?

  • Substituent Modification : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity (logP) and membrane permeability .
  • Similarity Index Analysis : Compare with analogs (e.g., 2-Cyano-5-(trifluoromethyl)nicotinic acid, similarity index 0.90) to retain critical functional groups .
  • Pharmacophore Mapping : Identify essential motifs (e.g., cyano for hydrogen bonding, trifluoromethyl for hydrophobic interactions) .

Q. What stability challenges arise under physiological or storage conditions?

  • Hydrolysis : The ester group degrades in aqueous buffers (pH > 7); stabilize via lyophilization or storage at -20°C in anhydrous DMSO .
  • Light Sensitivity : UV-Vis studies show photodegradation above 300 nm; use amber vials for long-term storage .
  • Accelerated Stability Testing : Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

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